molecular formula C4H2ClIN2 B1368910 4-Chloro-6-iodopyrimidine CAS No. 258506-74-0

4-Chloro-6-iodopyrimidine

Cat. No. B1368910
CAS RN: 258506-74-0
M. Wt: 240.43 g/mol
InChI Key: RVYPGXBNZPGMFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6-iodopyrimidine involves cyclization in preparation 4,6-dichloro pyrimidine process partly using diethyl malonate and sodium ethylate as raw material .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-iodopyrimidine is C4H2ClIN2. It has a molecular weight of 240.43 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-6-iodopyrimidine is a solid substance. It should be stored in a dark place, in an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Nuclear Translocation and Nuclease Activity Studies

4-Chloro-6-iodopyrimidine has been used in the development of probes for the selective labeling of proteins such as MIF and MIF2. These probes facilitate the in situ imaging of these proteins, allowing researchers to visualize their translocation from the cytoplasm to the nucleus, which is crucial for understanding their role in cell growth and immune responses .

Cancer and Inflammatory Disease Research

The compound’s role in the dysregulation of MIF expression, which is implicated in various diseases including cancers and inflammatory diseases, makes it a valuable tool. It aids in the advancement of MIF-targeted therapeutics, which have shown beneficial effects in cancer treatment across cell-based studies, animal models, and clinical trials .

Chemical Tool Development for Protein Studies

4-Chloro-6-iodopyrimidine is instrumental in the progression of chemical tools that enable advances in research focused on proteins like MIF and MIF2. These tools are essential for accurate and convenient detection, which in turn supports the study of their roles in cancer and other diseases .

Synthesis of Nitroso- and Nitropyrimidines

This compound is a precursor in the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines through oxidation processes. These derivatives are significant in the study of heterocyclic compounds and have potential applications in pharmaceuticals and agrochemicals .

Development of Inhibitors for Cellular Environment Studies

Researchers have employed 4-iodopyrimidine inhibitors to explore target engagement in cellular environments. This involves the development of potent inhibitors capable of highly selective labeling of specific proteins, which is a critical step in understanding protein functions within cells .

Heterocyclic Compound Synthesis

4-Chloro-6-iodopyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of novel structures that can be further functionalized for diverse applications in medicinal chemistry .

Safety and Hazards

The safety information for 4-Chloro-6-iodopyrimidine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Future Directions

4-Chloro-6-iodopyrimidine is commonly used as an intermediate in the synthesis of various chemical products. Its future directions could involve its continued use in such applications.

Relevant Papers Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in a review article . Another paper discusses the synthesis and therapeutic interest of structures composed of a pyridopyrim

properties

IUPAC Name

4-chloro-6-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYPGXBNZPGMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572595
Record name 4-Chloro-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258506-74-0
Record name 4-Chloro-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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